molecular formula C15H22BrNO3 B8127626 tert-Butyl 4-bromo-2-isopropoxybenzylcarbamate

tert-Butyl 4-bromo-2-isopropoxybenzylcarbamate

Cat. No.: B8127626
M. Wt: 344.24 g/mol
InChI Key: RXHHACGSZHAYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-bromo-2-isopropoxybenzylcarbamate is an organic compound that features a tert-butyl group, a bromine atom, and an isopropoxy group attached to a benzylcarbamate structure

Preparation Methods

The synthesis of tert-Butyl 4-bromo-2-isopropoxybenzylcarbamate typically involves multiple steps, starting with the preparation of the benzylcarbamate coreIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the desired transformations .

Chemical Reactions Analysis

tert-Butyl 4-bromo-2-isopropoxybenzylcarbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation may be achieved using agents like potassium permanganate, while reduction can be performed using hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Scientific Research Applications

tert-Butyl 4-bromo-2-isopropoxybenzylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-2-isopropoxybenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl 4-bromo-2-isopropoxybenzylcarbamate can be compared with other similar compounds, such as:

    tert-Butyl 2-bromo-2-methylpropionate: Another brominated compound with a tert-butyl group, used in polymerization reactions.

    tert-Butyl 4-bromo-2-methoxybenzylcarbamate: A similar compound with a methoxy group instead of an isopropoxy group, which may exhibit different reactivity and applications.

    tert-Butyl 4-chloro-2-isopropoxybenzylcarbamate: A chlorinated analog that may have different chemical properties and uses

Properties

IUPAC Name

tert-butyl N-[(4-bromo-2-propan-2-yloxyphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO3/c1-10(2)19-13-8-12(16)7-6-11(13)9-17-14(18)20-15(3,4)5/h6-8,10H,9H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHHACGSZHAYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Br)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.